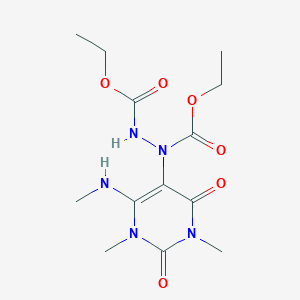

Diethyl 1-(1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate

Description

Diethyl 1-(1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate is a heterocyclic compound featuring a tetrahydropyrimidine core substituted with methyl, methylamino, and dioxo groups. The hydrazine-1,2-dicarboxylate moiety is esterified with ethyl groups, enhancing its lipophilicity. The compound’s structural complexity necessitates characterization via NMR, IR, and mass spectrometry, techniques widely employed for related molecules .

Properties

IUPAC Name |

ethyl N-[1,3-dimethyl-4-(methylamino)-2,6-dioxopyrimidin-5-yl]-N-(ethoxycarbonylamino)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O6/c1-6-23-11(20)15-18(13(22)24-7-2)8-9(14-3)16(4)12(21)17(5)10(8)19/h14H,6-7H2,1-5H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMDBKCQMHXPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NN(C1=C(N(C(=O)N(C1=O)C)C)NC)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00315484 | |

| Record name | Diethyl 1-[1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49810-14-2 | |

| Record name | NSC294813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 1-[1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]hydrazine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00315484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Diethyl 1-(1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate (CAS No. 49810-14-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, synthesis methods, and case studies that highlight its potential therapeutic applications.

- Molecular Formula : C13H21N5O6

- Molecular Weight : 343.34 g/mol

- CAS Registry Number : 49810-14-2

- Purity : Typically around 95% .

Biological Activity Overview

This compound has been studied for various biological activities:

1. Antimicrobial Activity

- Various studies have indicated that compounds with similar structures exhibit moderate to significant antibacterial and antifungal activities. For instance, compounds with increased lipophilicity showed enhanced antibacterial effects against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .

2. Cholinesterase Inhibition

- Research indicates that derivatives of this compound may possess inhibitory effects on cholinesterase enzymes. Such activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. For example, some related compounds demonstrated IC50 values comparable to known inhibitors like physostigmine .

3. Anticancer Potential

- The compound has been submitted for evaluation by the National Cancer Institute (NCI), suggesting its potential as an anticancer agent. Preliminary studies on similar compounds in the class have shown promising results in inhibiting tumor growth in various cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The process includes:

- Formation of the hydrazine derivative through condensation reactions.

- Subsequent esterification to yield the final diethyl dicarboxylate form.

This synthetic pathway is crucial for ensuring high yields and purity levels necessary for biological testing.

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial properties of a series of hydrazine derivatives found that several exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy and reported minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications in treating bacterial infections .

Case Study 2: Neuroprotective Effects

In a neuropharmacological study focusing on cholinesterase inhibition by pyrimidine derivatives, it was found that certain modifications in structure led to enhanced inhibitory activity against acetylcholinesterase (AChE). This finding supports the hypothesis that this compound could be a candidate for further development as a neuroprotective agent .

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "Diethyl 1-(1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate" is not available. However, some information about the compound itself can be found.

Information on Diethyl 1-[1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]hydrazine-1,2-dicarboxylate

- Chemical Information This compound has the molecular formula and a molecular weight of 343.3357 .

- Synonyms Diethyl 1-[1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]hydrazine-1,2-dicarboxylate is a synonym for this chemical .

- Density and Refractive Index The density of the compound is 1.35 g/cm³ and it has a refractive index of 1.567 .

Potential Research Areas

While the search results do not provide direct applications for "this compound", they do highlight some related areas of chemical research that may be relevant:

- Antimicrobial Activity Some 1,3,4-thiadiazole compounds have exhibited antimicrobial activity against Staphylococcus aureus and Candida albicans .

- Antinociceptive Activity Certain pyrazoles clubbed with 1,2,4-triazole derivatives have been evaluated as possible antimicrobial, centrally, and peripherally acting analgesics .

- Enzyme Inhibition A compound, 1-[3-methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-4,5-dihydro-pyrazol-1-yl]-ethanone, showed inhibitory activity against butyrylcholinesterase .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations

Core Heterocycles: The target compound’s tetrahydropyrimidine core contrasts with pyrazolo-pyrimidine () and imidazo-pyridine/imidazo-thiazole systems (). These variations influence electronic properties and bioavailability. Electron-deficient cores (e.g., nitro-substituted imidazo-pyridine in ) exhibit lower solubility compared to methylamino-substituted analogs .

Functional Groups: Hydrazine-1,2-dicarboxylate moieties are common across analogs, enabling nucleophilic reactivity for further derivatization . Cyano and nitro groups () introduce steric and electronic effects, altering metabolic stability and binding affinity compared to methyl/methylamino groups in the target compound.

Spectroscopic Trends :

- NH and carbonyl stretches in IR (~3200–3300 cm⁻¹ and ~1650–1750 cm⁻¹, respectively) are consistent across hydrazine-dicarboxylate derivatives .

- Aromatic proton shifts in ¹H NMR (δ 7.2–8.5 ppm) reflect substituent electronic effects (e.g., electron-withdrawing nitro groups deshield protons) .

No biological data are reported for the target compound, highlighting a research gap compared to analogs like 2c () .

Computational and Analytical Tools

- Docking Studies : AutoDock4 () could predict binding modes if the compound is explored for biological targets .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., ethanol, DMF), catalysts, and temperature. For example, one-pot two-step reactions under reflux (60–80°C) with triethylamine as a base can enhance intermediate stability . Purification via recrystallization (e.g., DMF-EtOH mixtures) or column chromatography is critical for isolating high-purity products, as evidenced by yields of 51–61% in analogous syntheses . Monitor reaction progress using TLC and adjust stoichiometric ratios of precursors to minimize byproducts.

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to assign hydrogen and carbon environments, particularly for the hydrazine and tetrahydropyrimidinone moieties . HRMS-ESI validates molecular weight accuracy (e.g., <5 ppm error), while IR spectroscopy identifies functional groups like carbonyl (C=O at ~1700 cm⁻¹) and amino (N-H at ~3300 cm⁻¹) . For tautomerism analysis, variable-temperature NMR can resolve dynamic equilibria between keto-enol forms .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR peak splitting or HRMS deviations) be resolved?

- Methodological Answer : Contradictions may arise from impurities, solvent effects, or dynamic processes. For NMR discrepancies:

- Use 2D experiments (COSY, HSQC) to confirm connectivity .

- Compare experimental HRMS with isotopic distribution simulations to rule out adducts or contaminants .

Reproduce analyses under standardized conditions (e.g., solvent, concentration) and cross-validate with XRD if crystalline .

Q. What strategies are recommended for studying the reactivity of the hydrazine moiety in this compound?

- Methodological Answer : Design electrophilic substitution or cyclocondensation reactions. For instance:

- React with aldehydes/ketones to form hydrazones, monitoring via ¹H NMR for imine bond formation .

- Explore cyclization with nitriles or esters under acidic conditions to generate heterocycles (e.g., pyrazoles, triazoles), referencing analogous protocols for tetrahydroimidazo[1,2-a]pyridines . Kinetic studies (UV-Vis or LC-MS) can quantify reaction rates and intermediate lifetimes .

Q. How can computational methods predict the compound’s stability or regioselectivity in reactions?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian, ORCA) to model:

- Thermodynamic stability of tautomers or conformers .

- Frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Validate models against experimental data (e.g., NMR chemical shifts, reaction outcomes) . For regioselectivity, simulate transition states of competing pathways using solvation models (e.g., PCM) .

Q. What analytical approaches differentiate between degradation products and synthetic intermediates?

- Methodological Answer : Use HPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation products. Compare retention times and fragmentation patterns with synthesized standards . Accelerated stability studies (40–60°C, 75% RH) identify labile groups (e.g., ester or hydrazine bonds) prone to hydrolysis/oxidation .

Data Contradiction Analysis

Q. How should researchers address inconsistent purity assessments (e.g., NMR vs. HPLC)?

- Methodological Answer : NMR purity estimates may overlook non-protonated impurities. Cross-check with:

- HPLC-UV at multiple wavelengths (e.g., 254 nm for aromatic groups).

- Elemental analysis (C/H/N) to confirm stoichiometric consistency .

For compounds with low crystallinity, use DSC/TGA to detect amorphous impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.